molecular formula C20H12ClFN4O2S2 B2776027 3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326822-34-7

3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B2776027
CAS-Nummer: 1326822-34-7
Molekulargewicht: 458.91
InChI-Schlüssel: UUFQCYDNDXDPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic compound designed for advanced chemical and pharmaceutical research. Its complex structure incorporates multiple heterocyclic systems, including a thieno[2,3-d]pyrimidin-4-one core and a 1,2,4-oxadiazole ring linked to a thiophene group. The 1,2,4-oxadiazole moiety is a well-known pharmacophore and bioisostere for amide and ester groups, prized for its improved metabolic stability and role in enhancing the agricultural biological activities of compounds, such as antibacterial and antifungal properties . This molecular framework suggests potential for investigation in various biochemical pathways. The presence of a trifluoromethylpyridine-like structure, a feature in many commercial agrochemicals and pharmaceuticals, further indicates its potential utility in the development of new active substances . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(22)7-13(11)21/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFQCYDNDXDPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and potential mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step organic reactions. The specific compound features a thieno[2,3-d]pyrimidine core modified with a chloro-fluorobenzyl group and an oxadiazole moiety. These modifications are hypothesized to enhance the compound's bioactivity.

Anticancer Activity

Numerous studies have reported the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, a study demonstrated that various synthesized thieno[2,3-d]pyrimidin-4(3H)-ones exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) .

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidinones

Compound IDCell LineIC50 (µM)Notes
Compound 19MCF-70.94Strong anti-proliferative effect
Compound 15A5490.94Non-toxic to normal liver cells
Compound XPC-3TBDFurther studies needed

The compound's effectiveness is often compared to established chemotherapeutics like doxorubicin. In vitro assays indicate that certain derivatives demonstrate comparable or superior efficacy against these cell lines while maintaining lower toxicity profiles towards normal cells .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : The compounds disrupt cellular processes critical for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that thieno[2,3-d]pyrimidine derivatives can trigger apoptotic pathways in cancer cells .
  • Targeting Specific Proteins : Molecular docking studies have indicated potential interactions with key proteins involved in cancer progression, such as EGFR and PI3K .

Antimicrobial Activity

Additionally, some derivatives have shown promising antimicrobial properties. Research indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance activity against bacterial strains .

Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDPathogenMIC (µg/mL)Notes
Compound YStaphylococcus aureus12.5Moderate activity
Compound ZEscherichia coli200Less effective

Case Studies

A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidinones against multiple cancer cell lines. The study concluded that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity while minimizing cytotoxicity to normal cells .

Another investigation focused on the pharmacokinetics and bioavailability of these compounds through in silico modeling. This work provided insights into how structural variations influence absorption and metabolism .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines can target specific pathways involved in cancer cell survival and growth.

Key Findings:

  • Cytotoxic Effects : The compound has shown promising results in inhibiting the growth of several cancer types, including breast and lung cancer cells.
  • Mechanism of Action : It is believed to exert its effects through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Properties

In addition to its anticancer potential, this compound may also possess antimicrobial properties. Preliminary studies suggest that it could be effective against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Research Highlights:

  • Bacterial Inhibition : Laboratory tests have indicated that this compound can inhibit the growth of certain pathogenic bacteria.
  • Potential as an Antibiotic : Given the rise of antibiotic resistance, compounds like this one could provide new avenues for developing effective treatments.

Neuroprotective Effects

Recent investigations have identified related compounds within the same structural family as potential anti-epileptic agents . For instance, a structurally similar compound demonstrated neuroprotective effects in animal models of epilepsy by modulating neurotransmitter levels and protecting against oxidative stress.

Case Study:

A study on a related oxadiazole derivative revealed that it improved seizure outcomes in zebrafish models by:

  • Upregulating neurosteroids such as allopregnanolone.
  • Downregulating stress-related neurotransmitters like cortisol.

Synthesis and Structural Characteristics

The synthesis of 3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The core structure is modified with a chloro-fluorobenzyl group and an oxadiazole moiety to enhance its biological activity.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityCytotoxic effects against various cancer cell lines
Antimicrobial EffectsInhibition of growth in pathogenic bacteria
NeuroprotectionPotential use as an anti-epileptic agent through modulation of neurotransmitters

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-4-fluorobenzyl group provides electrophilic sites for nucleophilic substitution, particularly at the chlorine atom.

  • Reaction with amines : Under basic conditions (e.g., K₂CO₃/DMF), the chlorine atom is replaced by primary or secondary amines to yield substituted benzyl derivatives. For example, reaction with morpholine produces 3-(4-fluoro-2-morpholinobenzyl)- analogs.

  • Fluorine retention : The fluorine atom remains inert under mild SNAr conditions due to its strong C–F bond but may participate in directed ortho-metalation for further functionalization.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety undergoes selective transformations:

  • Acid-catalyzed hydrolysis : Treatment with concentrated HCl (reflux, 12 h) cleaves the oxadiazole ring to form a thioamide intermediate, which can cyclize further under basic conditions .

  • Cycloaddition reactions : The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, yielding fused triazole systems. This reactivity is critical for generating combinatorial libraries .

ReactionConditionsProductYield (%)Reference
Hydrolysis6M HCl, reflux, 12 hThioamide intermediate65–78
[3+2] CycloadditionNitrile oxide, RT, 24 hTriazole-fused derivative52–60

Thiophene Functionalization

The thiophen-2-yl group undergoes electrophilic substitution:

  • Halogenation : Bromination (Br₂/CHCl₃) occurs at the 5-position of the thiophene ring, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids.

  • Sulfonation : Reaction with SO₃/DMF introduces a sulfonic acid group, enhancing water solubility for pharmacological studies .

Thieno[2,3-d]pyrimidin-4(3H)-one Core Modifications

  • Alkylation/Acylation : The N3 position reacts with alkyl halides (e.g., CH₃I) or acyl chlorides to form quaternary ammonium salts or amides, respectively .

  • Condensation reactions : The carbonyl group at C4 reacts with hydrazines to form hydrazones, which cyclize into triazolo-pyrimidines under oxidative conditions .

ReactionReagentsOutcomeReference
N3-AlkylationCH₃I, K₂CO₃, DMFMethylated derivative
Hydrazone formationNH₂NH₂·H₂O, EtOHTriazolo-pyrimidine analog

Cross-Coupling Reactions

The chloro and bromo substituents enable palladium-catalyzed couplings:

  • Suzuki-Miyaura : Brominated derivatives react with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce biaryl motifs.

  • Buchwald-Hartwig amination : Chlorine substitution with amines (Pd₂(dba)₃, Xantphos) generates secondary amines for SAR studies.

Stability Under Acidic/Basic Conditions

  • Acidic conditions (pH < 3) : The oxadiazole ring hydrolyzes slowly, while the thiophene and pyrimidinone cores remain intact .

  • Basic conditions (pH > 10) : The thieno[2,3-d]pyrimidinone undergoes ring-opening via hydroxide attack at C4, forming a thiolate intermediate .

Redox Reactions

  • Oxidation : The thiophene ring oxidizes to a sulfone using mCPBA, altering electronic properties for enhanced kinase inhibition .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino intermediate, a precursor for urea/thiourea derivatives .

Key Structural Insights from Crystallography

X-ray diffraction studies of analogous compounds reveal:

  • Planarity : The thieno[2,3-d]pyrimidinone and oxadiazole rings adopt a near-coplanar arrangement, favoring π-π stacking in protein binding .

  • Halogen bonding : The chloro and fluoro substituents engage in XB interactions with kinase ATP-binding pockets, critical for inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and heterocyclic systems. Below is a detailed comparison with analogs reported in the literature:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Notable Properties / Applications References
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 3-(2-chloro-4-fluorobenzyl), 5-methyl, 6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl] Hypothesized kinase inhibition (structural analogy); potential antimicrobial activity (untested)
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) Thieno[3,4-d]pyrimidin-4(3H)-one 6-amino-linked chromenone or phenylthiazolo groups Demonstrated antitumor activity in preliminary assays
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17) Chromen-2-one Thiazolo-isoxazole and phenyl groups Antimicrobial activity against Gram-positive bacteria
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one (CAS: 8VX8X11S43) Pyrimidin-4(1H)-one 2-chlorophenoxy, 5-fluoro Used as an intermediate in antiviral drug synthesis
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5(4H)-thione Chlorobenzylidene and chlorophenyl groups Crystal structure stabilized by N–H···S hydrogen bonds; no reported bioactivity

Key Observations

Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidin-4(3H)-one core differs from thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) in ring fusion positions, which may influence electronic properties and binding affinity . Chromenone-based analogs (e.g., Compound 17) lack the pyrimidinone core but share substituent-driven bioactivity, suggesting the target’s benzyl and oxadiazole groups could enhance selectivity .

Substituent Effects: The 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety in the target compound is distinct from phenylthiazolo or chlorophenoxy groups in analogs. The 2-chloro-4-fluorobenzyl group may enhance lipophilicity compared to simpler chlorophenyl substituents (e.g., in ), favoring membrane penetration.

Synthetic Pathways :

  • Microwave-assisted synthesis (used for Compound 19 ) could be adapted for the target compound to improve yield and purity.

Biological Potential: While the target compound’s bioactivity remains uncharacterized, structurally related pyrimidinones (e.g., Compound 16) show antitumor effects, and thiophene-oxadiazole hybrids exhibit kinase inhibition .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions:

  • Step 1 : Cyclocondensation of substituted thiophene and pyrimidine precursors to form the thieno[2,3-d]pyrimidinone core.
  • Step 2 : Introduction of the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction .
  • Step 3 : Coupling the thiophen-2-yl-oxadiazole moiety using copper-catalyzed click chemistry or palladium-mediated cross-coupling .
    Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/dichloromethane. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 5.2–5.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~530–540 Da) .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch), 1240–1260 cm⁻¹ (C-F stretch) .

Q. How to design initial biological activity screening for this compound?

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes linked to inflammation (COX-2) based on structural analogs .
  • Assays :
    • Enzyme inhibition (IC₅₀) using fluorescence-based assays (e.g., ATPase activity for kinases).
    • Cell viability assays (MTT) in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Variable Substituents : Systematically modify the fluorobenzyl, thiophene, or oxadiazole groups. For example:
    • Replace thiophene with furan to assess heterocycle effects .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance binding .
  • Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., solubility vs. bioavailability)?

  • Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles .
  • Metabolic Stability : Test liver microsomal assays to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .
  • Contradiction Resolution : Apply multivariate analysis to isolate variables (e.g., pH, excipients) affecting bioavailability .

Q. How to evaluate the compound’s potential for off-target interactions?

  • Proteome-wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify non-target protein binders .
  • Computational Prediction : Molecular docking against databases like ChEMBL to predict off-target binding .

Q. What experimental designs address discrepancies in enzyme inhibition data across studies?

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration, pH 7.4 buffer) .
  • Control Replication : Include known inhibitors (e.g., staurosporine for kinases) as internal controls .
  • Statistical Validation : Use Bland-Altman plots to assess inter-laboratory variability .

Q. How to design a stability study under physiological conditions?

  • Stress Testing : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and human serum at 37°C.
  • Degradation Monitoring : Sample at 0, 24, 48, and 72 hours; analyze via LC-MS for decomposition products (e.g., hydrolyzed oxadiazole) .

Methodological Considerations

Q. Which computational tools are suitable for modeling interactions with biological targets?

  • Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with kinases .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR : Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .

Q. How to validate the compound’s toxicity profile in vitro and in vivo?

  • In Vitro : HepG2 cell cytotoxicity (LD₅₀) and Ames test for mutagenicity .
  • In Vivo : Acute toxicity in rodents (OECD 423 guidelines), monitoring organ histopathology .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in potency estimates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.